3-Bromo-5-chloro-2-(methyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-methoxyphenol typically involves the halogenation of 2-methoxyphenol (guaiacol). The process begins with the selective bromination and chlorination of the aromatic ring. Common reagents used for this purpose include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 3-bromo-5-chloro-2-methoxyphenol may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-2-methoxyphenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove halogen atoms, yielding simpler phenolic compounds.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace halogen atoms.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-hydroxyphenol.
Reduction: Phenolic compounds with fewer halogen atoms.
Substitution: Phenolic compounds with different functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-5-chloro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms and leading to their death . Additionally, its antioxidant properties may involve the scavenging of free radicals, protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-chloro-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Bromo-5-chloro-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-Bromo-5-chloro-2-methoxyphenol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methoxy group. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
871339-18-3 |
---|---|
Molekularformel |
C7H6BrClO2 |
Molekulargewicht |
237.48 g/mol |
IUPAC-Name |
3-bromo-5-chloro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 |
InChI-Schlüssel |
ZCIWNGLMYMAPGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.